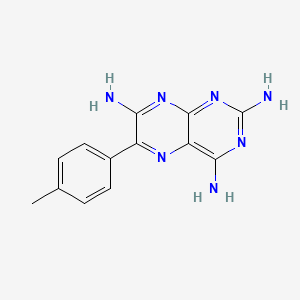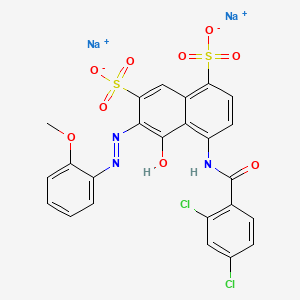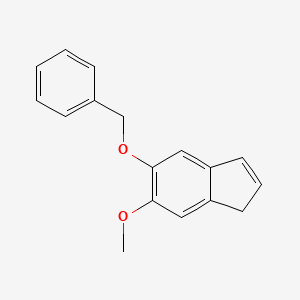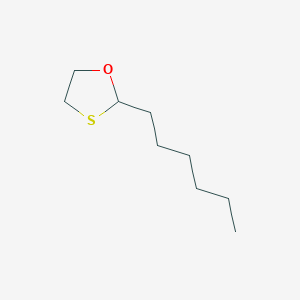
2-Hexyl-1,3-oxathiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of hexyl mercaptan with an epoxide under acidic conditions to form the oxathiolane ring. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxathiolane ring can undergo nucleophilic substitution reactions, where the sulfur or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted oxathiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-1,3-oxathiolane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-Hexyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. The sulfur atom in the oxathiolane ring can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other biological molecules. The compound’s unique structure allows it to interact with specific targets, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: Contains an oxygen atom in place of the sulfur atom in the oxathiolane ring.
1,3-Thiazolidine: Contains a nitrogen atom in place of the oxygen atom in the oxathiolane ring.
1,3-Oxazolidine: Contains both oxygen and nitrogen atoms in the ring structure.
Uniqueness: 2-Hexyl-1,3-oxathiolane is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6712-27-2 |
|---|---|
Molekularformel |
C9H18OS |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2-hexyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
BCKJVGNZNWQXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1OCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


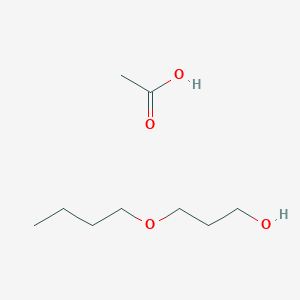
![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

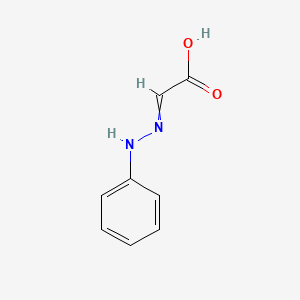
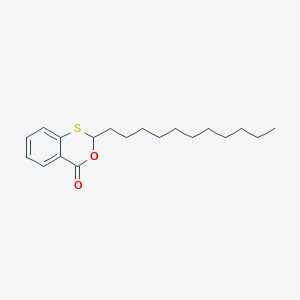
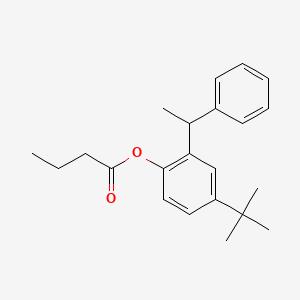
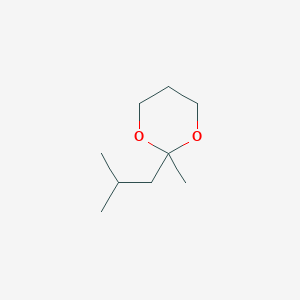
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

